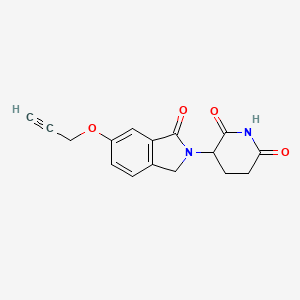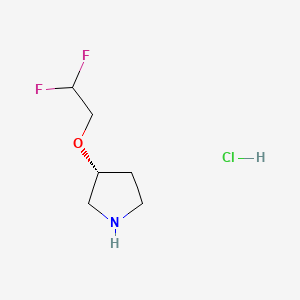
(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2,2-difluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by a suitable base or acid to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization or chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The 2,2-difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The 2,2-difluoroethoxy group can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolopyrazine: A nitrogen-containing heterocycle with diverse biological activities.
Pyridine: An aromatic heterocycle with applications in pharmaceuticals and agrochemicals.
Uniqueness
(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2765567-00-6 |
|---|---|
Molecular Formula |
C6H12ClF2NO |
Molecular Weight |
187.61 g/mol |
IUPAC Name |
(3R)-3-(2,2-difluoroethoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)4-10-5-1-2-9-3-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1 |
InChI Key |
MIFIUZKFCUUBSB-NUBCRITNSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OCC(F)F.Cl |
Canonical SMILES |
C1CNCC1OCC(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


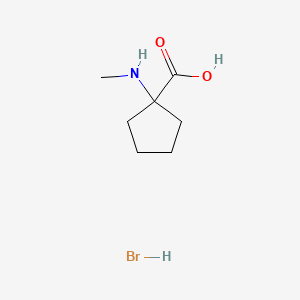
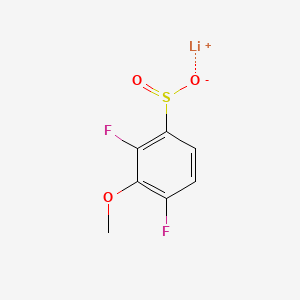
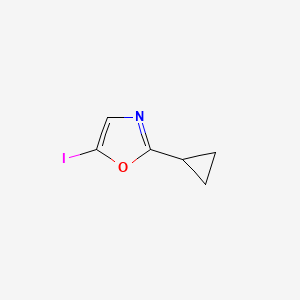
![3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride](/img/structure/B13461670.png)
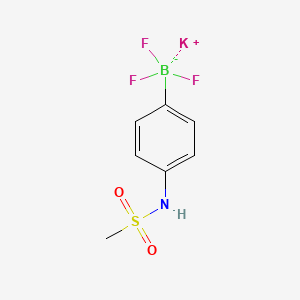
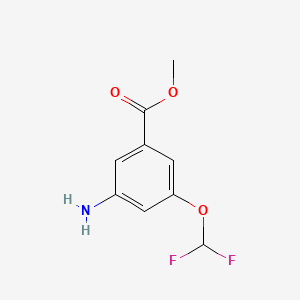

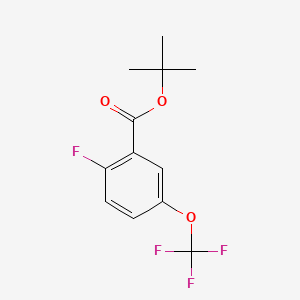
amine](/img/structure/B13461689.png)
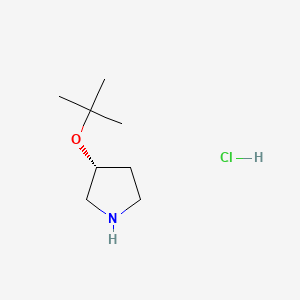
![1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13461706.png)
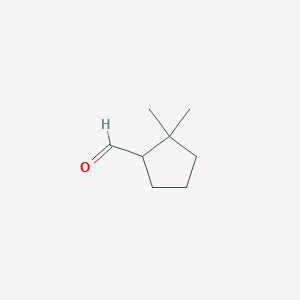
![N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13461716.png)
